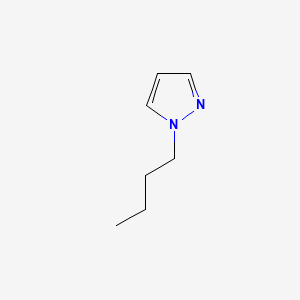

1-butyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPJPCHSXGNEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200082 | |

| Record name | n-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52096-24-9 | |

| Record name | n-Butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-butyl-1H-pyrazole (CAS: 52096-24-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-1H-pyrazole, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores a hypothesized mechanism of action based on the known biological activities of structurally related pyrazole derivatives.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a slight aromatic odor.[1] It is stable under normal laboratory conditions.[1] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 52096-24-9 | [2] |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Boiling Point | 184.2 °C at 760 mmHg | [1] |

| Density | 0.94 g/cm³ | [1] |

| Refractive Index | 1.508 | [1] |

| Flash Point | 65.2 °C | [1] |

| Vapor Pressure | 1.02 mmHg at 25°C | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable butylating agent, such as 1-bromobutane. The following protocol is a detailed methodology for this synthesis.

2.1. Synthesis of this compound

This protocol describes the N-alkylation of pyrazole using 1-bromobutane in the presence of a base.

Materials:

-

Pyrazole

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add 1-bromobutane (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

2.2. Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the synthesis of this compound.

Hypothesized Signaling Pathway Involvement

While specific biological data for this compound is limited, the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational compounds.[3][4] Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.[5][6][7][8][9][10]

Based on the activity of structurally related N-alkylated pyrazoles, it is hypothesized that this compound could potentially modulate the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][11]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by a pyrazole-containing compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities and signaling pathway interactions described are based on existing literature for related compounds and should be considered hypothesized for this compound until confirmed by dedicated experimental studies.

References

- 1. researchgate.net [researchgate.net]

- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1H-pyrazole is a substituted aromatic heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its distinct physical and chemical properties, largely dictated by the N-butyl substituent on the pyrazole ring, influence its reactivity, solubility, and handling. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and its role as a synthetic intermediate.

Physical Properties

This compound is a colorless to pale yellow liquid with a slight aromatic odor.[1] It is stable under normal laboratory conditions.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Boiling Point | 184.2 °C at 760 mmHg | [1] |

| Density | 0.94 g/cm³ | [1] |

| Refractive Index | 1.508 | [1] |

| Flash Point | 65.2 °C | [1] |

| Vapor Pressure | 1.02 mmHg at 25°C | [1] |

| pKa (Predicted) | 2.27 ± 0.10 | [1] |

Chemical Properties

The chemical behavior of this compound is characterized by the aromatic pyrazole ring and the attached butyl group. The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type nitrogen (at position 1, bonded to the butyl group) and the other is a pyridine-type nitrogen (at position 2), which is more susceptible to electrophilic attack. The N-H proton of the parent pyrazole is acidic, allowing for deprotonation and subsequent alkylation to form N-substituted pyrazoles like this compound.

Stability: this compound is stable and non-reactive under normal conditions.[1]

Reactivity: The primary route to synthesizing this compound is through the N-alkylation of pyrazole. This reaction involves the deprotonation of the pyrazole N-H followed by a nucleophilic substitution reaction with a butyl halide, typically 1-bromobutane. The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in unsymmetrically substituted pyrazoles. However, for the synthesis of this compound from unsubstituted pyrazole, this is not a concern.

Experimental Protocols

Synthesis of this compound via N-Alkylation

This protocol is a general method for the N-alkylation of pyrazole using 1-bromobutane.

Materials:

-

Pyrazole

-

1-Bromobutane

-

Potassium hydroxide (KOH) or other suitable base (e.g., NaH, K₂CO₃)

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., acetonitrile, DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 equivalent) and the chosen solvent (e.g., DMF).

-

Deprotonation: Add a suitable base, such as potassium hydroxide (1.2 equivalents), to the stirred solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolide anion.

-

Alkylation: Slowly add 1-bromobutane (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to a desired temperature (e.g., 80°C) and allow it to stir for several hours (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[2]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl group protons (triplets and multiplets) and the protons on the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four carbons of the butyl group and the three carbons of the pyrazole ring.

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the compound, which should correspond to that of this compound (124.18 g/mol ).

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl chain and the aromatic ring.

Visualizations

Caption: General experimental workflow for the synthesis of this compound.

Caption: Role of this compound as a synthetic building block.

Applications in Research and Drug Development

This compound is primarily used in organic synthesis as an intermediate for the preparation of more complex molecules.[1] The pyrazole nucleus is a common scaffold in many biologically active compounds. N-substituted pyrazoles, including this compound, are precursors to a variety of therapeutic agents, such as kinase inhibitors. For instance, N-substituted aminopyrazole derivatives are core components of potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors, which are targets for neurodegenerative diseases.[2] The butyl group can influence the lipophilicity and steric profile of the final molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Safety Information

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achieved through the N-alkylation of pyrazole, a fundamental reaction in heterocyclic chemistry. The ability to introduce a butyl group onto the pyrazole ring provides a means to modulate the properties of resulting larger molecules, making it a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its properties and synthetic routes is essential for its effective application in the development of novel compounds.

References

An In-depth Technical Guide on 1-butyl-1H-pyrazole: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure and weight of 1-butyl-1H-pyrazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is a derivative of pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms. The "1-butyl" designation indicates that a butyl group is attached to one of the nitrogen atoms of the pyrazole ring.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [1][2] |

| Molecular Weight | 124.18 g/mol | [1][2] |

To further elaborate on the molecular weight, it is the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon, hydrogen, and nitrogen, the molecular weight is calculated as follows:

-

Total Molecular Weight: 124.187 u

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of atoms and the bonding within the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in various chemical literature and databases. A general synthetic approach involves the N-alkylation of pyrazole with a butyl halide, such as 1-bromobutane, in the presence of a base.

General N-alkylation of Pyrazole:

-

Reactants: Pyrazole, a suitable butyl halide (e.g., 1-bromobutane), and a base (e.g., sodium hydride, potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Procedure: a. Pyrazole is dissolved in the chosen solvent. b. The base is added to the solution to deprotonate the pyrazole, forming the pyrazolide anion. c. The butyl halide is then added to the reaction mixture. d. The reaction is typically stirred at room temperature or heated to facilitate the substitution reaction.

-

Work-up and Purification: a. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. b. The organic layer is washed, dried, and the solvent is removed under reduced pressure. c. The crude product is then purified using techniques such as distillation or column chromatography to yield pure this compound.

Characterization of the final product is commonly performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H12N2 | CID 142906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of 1-butyl-1H-pyrazole

This technical guide provides a comprehensive overview of the boiling point and density of 1-butyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines general experimental methodologies, and presents logical workflows for property determination.

Physicochemical Data of this compound

This compound is a derivative of pyrazole, appearing as a colorless to pale yellow liquid.[1] The key quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions | Reference |

| Boiling Point | 184.2 | °C | at 760 mmHg | [1] |

| Density | 0.94 | g/cm³ | Not Specified | [1] |

| Molecular Formula | C₇H₁₂N₂ | - | - | [1][2] |

| Molecular Weight | 124.18 | g/mol | - | [2] |

| Flash Point | 65.2 | °C | - | [1] |

| Refractive Index | 1.508 | - | - | [1] |

| Vapor Pressure | 1.02 | mmHg | at 25°C | [1] |

Experimental Protocols

While specific experimental protocols for determining the boiling point and density of this compound are not detailed in the provided literature, standard laboratory procedures are applicable. The following sections describe generalized methodologies for these measurements.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of liquid is the capillary tube method.

Principle: A small amount of the liquid is heated in a test tube along with an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube when the external pressure equals the vapor pressure of the liquid. The temperature at which the liquid enters the capillary tube is the boiling point.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

A few drops of this compound are placed in the small test tube.

-

The sealed capillary tube is placed, open end down, into the test tube.

-

The test tube is attached to a thermometer and placed in a Thiele tube filled with heating oil.

-

The Thiele tube is heated gently and evenly.

-

As the temperature approaches the expected boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

2.2. Determination of Density

The density of a substance is its mass per unit volume. For a liquid like this compound, density can be accurately determined using a pycnometer or a specific gravity bottle.

Principle: The density is calculated by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The volume of the pycnometer is calibrated by noting the mass of the water and using the known density of water at that temperature.

-

The pycnometer is then emptied, dried thoroughly, and filled with this compound.

-

The filled pycnometer is brought to the same temperature in the water bath.

-

The pycnometer filled with the sample is weighed.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Visualizations

The following diagrams illustrate the relationship between the chemical compound and its properties, and a generalized workflow for boiling point determination.

Caption: Logical relationship between this compound and its physical properties.

Caption: Generalized workflow for boiling point determination by the capillary tube method.

References

Navigating the Solubility Landscape of 1-Butyl-1H-pyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1H-pyrazole, a substituted pyrazole derivative, holds significant interest within pharmaceutical and agrochemical research due to the versatile biological activities associated with the pyrazole scaffold. A fundamental understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for its effective application in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addresses the current lack of specific quantitative data in public domains, and furnishes a detailed experimental protocol for its determination.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The N-butyl substitution on the pyrazole ring, as seen in this compound, modulates its lipophilicity and other physicochemical parameters, which in turn influences its solubility and biological interactions.

Despite its importance, a thorough review of scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this compound in common organic solvents. Chemical property databases frequently list its solubility as "N/A"[1]. This guide aims to bridge this knowledge gap by providing a theoretical framework for predicting its solubility, a detailed experimental procedure for its quantitative measurement, and a visual representation of the experimental workflow.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the molecular structure of this compound (Figure 1) suggests a favorable solubility profile in a range of organic solvents.

Figure 1. Chemical Structure of this compound

The molecule possesses a polar pyrazole ring containing two nitrogen atoms capable of acting as hydrogen bond acceptors. This feature suggests potential solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. The presence of the non-polar n-butyl group, however, introduces significant non-polar character to the molecule. This butyl chain is expected to enhance its solubility in non-polar or weakly polar solvents like toluene and hexane compared to its parent compound, pyrazole.

Qualitative data for the parent 1H-pyrazole indicates it is more soluble in organic solvents such as ethanol, methanol, and acetone than in water[2]. It is reasonable to extrapolate that this compound will exhibit good to excellent solubility in a broad spectrum of common organic solvents, from moderately polar to non-polar.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or publicly accessible chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Analysis | Reference |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Toluene | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC | |

| Hexane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis/GC |

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound, a liquid at room temperature, in various organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of a separate liquid phase of the solute is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary experiments should be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets of the solute.

-

-

Quantification:

-

Accurately weigh the collected filtrate.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration of this compound within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 grams of solvent ( g/100 g solvent) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for solubility determination of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be experimentally determined and published, its molecular structure suggests a high degree of solubility in a wide range of common organic solvents. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for generating this critical data. The systematic determination of its solubility profile will undoubtedly facilitate its broader application in the development of new pharmaceuticals and agrochemicals.

References

Spectroscopic Data and Analysis of 1-butyl-1H-pyrazole: A Technical Guide

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-butyl-1H-pyrazole, tailored for researchers, scientists, and professionals in drug development. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and a logical workflow for spectral analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related N-substituted pyrazole compounds. The exact chemical shifts can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | d | ~1.5 |

| H-5 | ~7.4 | d | ~2.0 |

| H-4 | ~6.2 | t | ~2.0 |

| N-CH ₂-(CH₂)₂-CH₃ | ~4.1 | t | ~7.0 |

| N-CH₂-CH ₂-CH₂-CH₃ | ~1.8 | sextet | ~7.5 |

| N-(CH₂)₂-CH ₂-CH₃ | ~1.3 | sextet | ~7.5 |

| N-(CH₂)₃-CH ₃ | ~0.9 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~138 |

| C-5 | ~129 |

| C-4 | ~105 |

| N -CH₂-(CH₂)₂-CH₃ | ~50 |

| N-CH₂-C H₂-CH₂-CH₃ | ~32 |

| N-(CH₂)₂-C H₂-CH₃ | ~20 |

| N-(CH₂)₃-C H₃ | ~13 |

Experimental Protocols

The following section details a standard protocol for the acquisition of NMR spectra for compounds like this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the solubility of the compound and the desired chemical shift resolution.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS).

Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of NMR data for the structural elucidation of a molecule like this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-butyl-1H-pyrazole. The document details the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecule's structure and proton relationships to aid in interpretation.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicity, integration values, and coupling constants (J) for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~7.5 | Doublet (d) | 1H | J₃,₄ ≈ 2.0 |

| H-5 | ~7.4 | Doublet (d) | 1H | J₅,₄ ≈ 2.5 |

| H-4 | ~6.2 | Triplet (t) | 1H | J₄,₃ ≈ 2.0, J₄,₅ ≈ 2.5 |

| H-1' (α-CH₂) | ~4.1 | Triplet (t) | 2H | J₁',₂' ≈ 7.3 |

| H-2' (β-CH₂) | ~1.8 | Sextet | 2H | J₂',₁' ≈ 7.3, J₂',₃' ≈ 7.4 |

| H-3' (γ-CH₂) | ~1.3 | Sextet | 2H | J₃',₂' ≈ 7.4, J₃',₄' ≈ 7.5 |

| H-4' (δ-CH₃) | ~0.9 | Triplet (t) | 3H | J₄',₃' ≈ 7.5 |

Experimental Protocol

This section outlines a standard procedure for obtaining a ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a standard 5 mm NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Acquire the Free Induction Decay (FID) data.

2.3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants.

Visualization of Molecular Structure and Proton Relationships

The following diagrams illustrate the molecular structure of this compound and the coupling relationships between its protons.

Caption: Molecular structure of this compound.

Caption: Proton coupling relationships in this compound.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-Butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-butyl-1H-pyrazole. Due to a lack of directly reported experimental data for this specific compound in the reviewed literature, this document presents a comprehensive estimation based on established trends from closely related analogs. This guide also outlines a standard experimental protocol for the acquisition of ¹³C NMR spectra for pyrazole derivatives, ensuring researchers can accurately characterize this and similar molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole core. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. Specifically, ¹³C NMR provides crucial information about the carbon framework. Understanding the expected chemical shifts is vital for the unambiguous identification and characterization of this compound.

Estimated ¹³C NMR Chemical Shifts

While no direct experimental ¹³C NMR data for this compound has been found in the scientific literature, a reliable estimation of the chemical shifts can be derived from the analysis of unsubstituted pyrazole and various N-alkylated pyrazole derivatives. The chemical shifts for the pyrazole ring carbons (C3, C4, and C5) are influenced by the nitrogen atoms and the N1-substituent. The butyl chain carbons will exhibit shifts consistent with a typical n-alkyl group attached to a nitrogen atom.

The following table summarizes the estimated ¹³C NMR chemical shifts for this compound, with assignments based on data from analogous compounds.

| Carbon Atom | Assignment | Estimated Chemical Shift (δ, ppm) |

| C3 | Pyrazole Ring | 138 - 142 |

| C4 | Pyrazole Ring | 105 - 109 |

| C5 | Pyrazole Ring | 128 - 132 |

| C1' | Butyl Chain (CH₂) | 49 - 53 |

| C2' | Butyl Chain (CH₂) | 32 - 36 |

| C3' | Butyl Chain (CH₂) | 19 - 23 |

| C4' | Butyl Chain (CH₃) | 13 - 16 |

These estimations are based on typical values for N-alkylpyrazoles and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for pyrazole derivatives. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired experimental outcome.

-

Concentration: Dissolve approximately 10-20 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for all carbon atoms.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration if required.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent peak.

-

Visualization of this compound Structure

The following diagram illustrates the structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

Caption: Structure of this compound with carbon numbering.

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 1-butyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 1-butyl-1H-pyrazole using infrared (IR) spectroscopy and mass spectrometry (MS). It offers insights into the structural characterization of this N-alkylated heterocyclic compound, which is of interest in medicinal chemistry and materials science. This document outlines the expected spectral data, detailed experimental protocols for obtaining such data, and a visualization of the analytical workflow and fragmentation pathways.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its pyrazole ring and the attached butyl group.

Predicted Infrared Absorption Data

Based on the analysis of related pyrazole compounds, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3150 - 3100 | Weak-Medium | =C-H stretching (pyrazole ring) |

| 2960 - 2870 | Strong | C-H stretching (butyl group) |

| 1550 - 1500 | Medium | C=N stretching (pyrazole ring) |

| 1470 - 1430 | Medium | C=C stretching (pyrazole ring) and CH₂ bending |

| 1400 - 1300 | Medium | In-plane C-H bending (pyrazole ring) |

| 1290 - 1250 | Medium | C-N stretching |

| 1050 - 1000 | Weak-Medium | Ring breathing (pyrazole ring) |

| 950 - 750 | Strong | Out-of-plane C-H bending (pyrazole ring) |

Experimental Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Instrumentation:

-

FTIR Spectrometer equipped with a Diamond ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Process the resulting spectrum by performing a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. Electron Ionization (EI) is a common technique that causes fragmentation of the molecule, yielding a characteristic pattern.

Predicted Mass Spectrometry Data

The mass spectrum of this compound (molar mass: 124.18 g/mol ) is expected to show a molecular ion peak (M⁺) and several fragment ions. The fragmentation of N-alkylpyrazoles is well-documented and typically involves cleavages of the alkyl chain and fragmentation of the pyrazole ring.[1][2]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 124 | [C₇H₁₂N₂]⁺ | Molecular Ion (M⁺) | The parent ion. |

| 81 | [C₄H₅N₂]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical via cleavage of the butyl chain. |

| 68 | [C₃H₄N₂]⁺ | [M - C₄H₈]⁺ | Loss of butene via McLafferty-type rearrangement. |

| 67 | [C₃H₃N₂]⁺ | [C₃H₄N₂ - H]⁺ | Loss of a hydrogen atom from the pyrazole ring fragment. |

| 54 | [C₃H₄N]⁺ | [C₄H₅N₂ - HCN]⁺ | Loss of hydrogen cyanide from the [M - C₃H₇]⁺ fragment. |

| 41 | [C₃H₅]⁺ | [C₄H₈ - H - N₂]⁺ | Loss of nitrogen and a hydrogen from the butene fragment. |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of this compound using a standard GC-MS system with an electron ionization source.[3][4][5]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary GC column suitable for the analysis of polar heterocyclic compounds (e.g., a DB-5ms or equivalent).

-

Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mass spectral fragmentation of this compound.

General Analytical Workflow

Caption: General workflow for IR and MS analysis.

Proposed Mass Spectral Fragmentation of this compound

Caption: Proposed fragmentation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. BiblioBoard [openresearchlibrary.org]

- 3. memphis.edu [memphis.edu]

- 4. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 5. Experimental Design [web.mit.edu]

Theoretical and Computational Deep Dive into 1-Butyl-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-butyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes key quantitative data, outlines detailed experimental and computational protocols, and visualizes essential molecular and logical relationships to facilitate further research and development.

Core Molecular Properties and Computational Summary

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of pyrazole derivatives. For this compound, computational models provide insights into its geometry, conformational landscape, and spectroscopic characteristics.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

| Molecular Formula | C₇H₁₂N₂ | - |

| Molecular Weight | 124.18 g/mol | - |

| Optimized Total Energy | Data not available | DFT (e.g., B3LYP/6-311+G) |

| Dipole Moment | Data not available | DFT (e.g., B3LYP/6-311+G) |

| HOMO Energy | Data not available | DFT (e.g., B3LYP/6-311+G) |

| LUMO Energy | Data not available | DFT (e.g., B3LYP/6-311+G) |

| HOMO-LUMO Gap | Data not available | DFT (e.g., B3LYP/6-311+G**) |

Conformational Analysis

The conformational flexibility of the butyl group is a key determinant of the molecule's interaction with biological targets and its physical properties. High-level ab initio calculations on structurally similar molecules, such as 1-butyl-3-methylimidazolium, provide insights into the likely stable conformations of the butyl chain in this compound. The primary conformers are typically designated as trans-trans (TT), gauche-trans (GT), and gauche'-trans (G'T) with respect to the C-N and C-C bonds of the butyl group.

Table 2: Calculated Conformational Energies of a Butyl Group Attached to a Heterocycle (Reference Data)

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| TT | 0.0 | CCSD(T)/cc-pVTZ |

| GT | -0.02 | CCSD(T)/cc-pVTZ |

| G'T | -0.50 | CCSD(T)/cc-pVTZ |

Data from a study on 1-butyl-3-methylimidazolium cation and is indicative of the expected energy differences for this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound. While a complete experimental dataset for the isolated compound is not available in the reviewed literature, data from various pyrazole derivatives allow for the prediction of characteristic spectral features.

Table 3: Characteristic Spectroscopic Data for Pyrazole Derivatives

| Technique | Region/Chemical Shift | Assignment | Reference |

| ¹H NMR | ~7.5 ppm (d) | Pyrazole H-3, H-5 | [2] |

| ~6.2 ppm (t) | Pyrazole H-4 | [2] | |

| ~4.1 ppm (t) | N-CH₂ (butyl) | [3] | |

| ~1.8 ppm (m) | N-CH₂-CH₂ (butyl) | [3] | |

| ~1.3 ppm (m) | N-(CH₂)₂-CH₂ (butyl) | [3] | |

| ~0.9 ppm (t) | CH₃ (butyl) | [3] | |

| ¹³C NMR | ~139 ppm | Pyrazole C-3 | [2] |

| ~105 ppm | Pyrazole C-4 | [2] | |

| ~129 ppm | Pyrazole C-5 | [2] | |

| ~50 ppm | N-CH₂ (butyl) | [2] | |

| ~33 ppm | N-CH₂-CH₂ (butyl) | [2] | |

| ~20 ppm | N-(CH₂)₂-CH₂ (butyl) | [2] | |

| ~13 ppm | CH₃ (butyl) | [2] | |

| FT-IR (cm⁻¹) | 3100-3000 | C-H stretching (aromatic) | [1] |

| 2960-2850 | C-H stretching (aliphatic) | [4] | |

| 1600-1450 | C=N, C=C stretching (ring) | [4] | |

| UV-Vis | ~210 nm | π → π* transition | [5][6] |

Note: The presented data is a compilation from various pyrazole derivatives and serves as a predictive guide for this compound.

Experimental and Computational Protocols

Synthesis of this compound

A general and efficient method for the synthesis of N-alkylated pyrazoles involves the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.

Protocol: N-Alkylation of Pyrazole [7]

-

Reaction Setup: In a round-bottom flask, dissolve pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), to the solution and stir for a short period at room temperature.

-

Alkyl Halide Addition: Add 1-bromobutane or 1-iodobutane (1.0-1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from room temperature to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Computational Methodology: DFT Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.

Protocol: Geometry Optimization and Frequency Calculation [8][9]

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.[8]

-

Basis Set: Use a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution.[1]

-

Calculation Type: Perform a geometry optimization (Opt) to find the lowest energy conformation of the molecule. Follow this with a frequency calculation (Freq) at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Solvation Model: To simulate the effects of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

Logical Workflow and Signaling Pathway Visualization

While specific signaling pathways involving this compound are not yet well-defined in the literature, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[10] These activities often stem from the inhibition of specific enzymes or the modulation of signaling cascades. The following diagrams illustrate a general workflow for the computational investigation of such compounds and a hypothetical signaling pathway that could be targeted by a pyrazole-based drug candidate.

Caption: A general workflow for the computational design and evaluation of pyrazole-based drug candidates.

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by a this compound derivative.

References

- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 1H-Pyrazole [webbook.nist.gov]

- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to the Reactivity and Stability of the 1-Butyl-1H-Pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1-butyl-1H-pyrazole moiety is a foundational structural element in a diverse array of biologically active compounds, from pharmaceuticals to agrochemicals. Its unassuming five-membered heterocyclic core, adorned with a butyl group at the N1 position, belies a rich and nuanced chemical character. Understanding the inherent reactivity and stability of this ring system is paramount for the rational design of novel therapeutics, the optimization of synthetic routes, and the prediction of metabolic fate. This in-depth technical guide provides a comprehensive overview of the chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in laboratory practice.

Core Chemical and Physical Properties

The this compound molecule is a colorless to pale yellow liquid under standard conditions, possessing a slight aromatic odor. Its stability is attributed to the aromaticity of the pyrazole ring, which satisfies Hückel's rule with 6 π-electrons delocalized across the five-membered ring. The introduction of the N-butyl group does not disrupt this aromatic character but does influence the molecule's physical properties and, to some extent, its reactivity.

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | 184.2 °C at 760 mmHg |

| Density | 0.94 g/cm³ |

| Flash Point | 65.2 °C |

| pKa (Predicted) | 2.27 ± 0.10 |

| Appearance | Colorless to pale yellow liquid |

| Storage | Sealed in dry, Room Temperature |

Table 1: Physical and Chemical Properties of this compound. [1]

Reactivity of the this compound Ring

The reactivity of the this compound ring is dictated by the electron distribution within the aromatic system. The two nitrogen atoms exert a significant influence on the electron density of the carbon atoms. The N2 nitrogen, being pyridine-like, is basic and can be protonated. The N1 nitrogen, to which the butyl group is attached, is pyrrole-like and its lone pair is involved in the aromatic system.

Electrophilic Substitution

Electrophilic substitution is a key reaction for the functionalization of the pyrazole ring. Due to the electron-withdrawing nature of the two nitrogen atoms, the C3 and C5 positions are electron-deficient. Consequently, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom.[2][3]

Common electrophilic substitution reactions include:

-

Nitration: Introduction of a nitro group (-NO₂) at the C4 position.

-

Halogenation: Introduction of a halogen (e.g., Br, Cl, I) at the C4 position.

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C4 position.

-

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) at the C4 position.

N-Alkylation and N-Arylation

The N1 position of the pyrazole ring is already occupied by the butyl group. Therefore, further alkylation or arylation at a nitrogen atom is not a typical reaction for this molecule under standard conditions.

Reactions at the Butyl Group

The butyl group itself can undergo reactions typical of alkanes, such as free-radical halogenation, although these reactions are generally less specific and require harsh conditions that might also affect the pyrazole ring.

Oxidation and Reduction

The pyrazole ring is generally resistant to oxidation and reduction due to its aromatic stability.[2][3] However, the butyl side chain can be oxidized to the corresponding carboxylic acid under strong oxidizing conditions.[5] Catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine, although this typically requires forcing conditions.[6]

Stability of the this compound Ring

The stability of this compound is a key feature that contributes to its utility in various applications, particularly in drug development where metabolic stability is a critical parameter.

Thermal and Photostability

This compound is described as being stable under normal conditions.[1] Pyrazole derivatives, in general, exhibit good thermostability.[7] While specific quantitative data on the thermal decomposition of this compound are scarce, its relatively high boiling point suggests it can withstand elevated temperatures to some extent. Photostability is also a characteristic of many pyrazole compounds, which is beneficial for applications where exposure to light is a factor.[7] However, prolonged exposure to UV radiation can lead to photodegradation.[8]

Chemical Stability

The pyrazole ring is stable to a wide range of chemical conditions. It is resistant to many common oxidizing and reducing agents.[2][3] It is also relatively stable to acidic and basic conditions, although strong bases can induce ring-opening reactions.[2][3][6]

Metabolic Stability

In the context of drug development, metabolic stability is of utmost importance. The pyrazole nucleus is often incorporated into drug candidates to enhance their metabolic stability.[9] The primary site of metabolism for many xenobiotics is the liver, where cytochrome P450 (CYP) enzymes play a crucial role.[10] The pyrazole ring itself can be a substrate for CYP enzymes, often leading to hydroxylation.[11] For this compound, metabolism could potentially occur on both the pyrazole ring (e.g., C4-hydroxylation) and the butyl side chain (e.g., ω- or (ω-1)-hydroxylation).

Assessing the metabolic stability of compounds like this compound is typically performed using in vitro assays with liver microsomes or S9 fractions, which contain the necessary metabolic enzymes.[12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and reactivity of the this compound ring.

Synthesis of this compound via N-Alkylation

This protocol describes the synthesis of this compound by the N-alkylation of pyrazole with 1-bromobutane.

Materials:

-

Pyrazole

-

1-Bromobutane

-

Potassium hydroxide (KOH)

-

[BMIM][BF₄] (1-Butyl-3-methylimidazolium tetrafluoroborate) or another suitable ionic liquid/solvent like DMF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrazole (1.0 eq) and potassium hydroxide (1.2 eq) in the chosen solvent (e.g., [BMIM][BF₄] or DMF).

-

To this stirred solution, add 1-bromobutane (1.2 eq) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C.

-

Maintain the temperature and stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an ionic liquid was used, extract the product with diethyl ether. If DMF was used, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Electrophilic Halogenation (Bromination) at the C4-Position

This protocol details the bromination of this compound at the C4 position using N-Bromosuccinimide (NBS).

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Sodium thiosulfate solution

-

Dichloromethane or ethyl acetate for extraction

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in CCl₄ or water in a round-bottom flask equipped with a magnetic stir bar.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Continue stirring at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 4-bromo-1-butyl-1H-pyrazole.

-

If necessary, the product can be further purified by column chromatography or recrystallization.

In Vitro Metabolic Stability Assay using Liver S9 Fraction

This protocol provides a general procedure for assessing the metabolic stability of this compound.

Materials:

-

This compound (test compound)

-

Liver S9 fraction (from human, rat, or mouse)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator or water bath at 37 °C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the liver S9 fraction in phosphate buffer at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system to the S9 fraction mixture.

-

Incubate the reaction mixture at 37 °C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold solution of acetonitrile.

-

Include a negative control incubation without the NADPH regenerating system.

-

After the final time point, centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Visualizations of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound.

Conclusion

The this compound ring system represents a stable and versatile scaffold that is of significant interest to the scientific community, particularly in the realm of drug discovery. Its predictable reactivity, centered on electrophilic substitution at the C4 position, allows for straightforward functionalization to explore structure-activity relationships. Furthermore, its inherent stability to metabolic degradation makes it an attractive component in the design of new therapeutic agents. The experimental protocols and workflows provided herein offer a practical guide for the synthesis, modification, and evaluation of this important heterocyclic core. Further quantitative studies on the specific reaction kinetics and degradation pathways of this compound will undoubtedly continue to refine our understanding and expand its application in the development of novel chemical entities.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. optibrium.com [optibrium.com]

- 11. The kinetics and mechanism of the electrophilic substitution of hetero-aromatic compounds. Part XLI. Nitration of 3-hydroxy-1-phenyl-pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mttlab.eu [mttlab.eu]

- 13. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Electrophilic Substitution on the 1-Butyl-1H-pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of electrophilic substitution reactions on the 1-butyl-1H-pyrazole ring. Pyrazole and its derivatives are pivotal scaffolds in medicinal chemistry and drug development, and understanding their functionalization is crucial for the synthesis of novel therapeutic agents. This document details the regioselectivity of common electrophilic substitution reactions, provides exemplary experimental protocols, and presents quantitative data to facilitate reproducible research.

Core Principles of Electrophilic Substitution on Pyrazole

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement influences the electron density distribution within the ring, making it susceptible to electrophilic attack. The N1-nitrogen, bearing the butyl substituent, is pyrrole-like, while the N2-nitrogen is pyridine-like. Theoretical and experimental studies have consistently shown that electrophilic substitution on the 1-substituted pyrazole ring occurs preferentially at the C-4 position. This regioselectivity is attributed to the electronic effects of the nitrogen atoms, which direct the incoming electrophile to this position.

The general mechanism for electrophilic aromatic substitution on the this compound ring proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack at the C-4 position leads to a more stable intermediate compared to attack at the C-3 or C-5 positions.

Figure 1: General mechanism of electrophilic substitution at the C-4 position of the this compound ring.

Common Electrophilic Substitution Reactions

This section details the most common electrophilic substitution reactions performed on the this compound ring: nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Nitration

Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, a versatile functional group for further transformations. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Summary of Nitration Reaction on this compound

| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |

| Nitration | HNO₃/H₂SO₄, 0-25 °C | 1-Butyl-4-nitro-1H-pyrazole | 70-85% | [Adapted from general pyrazole nitration protocols] |

Experimental Protocol: Synthesis of 1-Butyl-4-nitro-1H-pyrazole

-

Reagent Preparation: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0 eq.) to concentrated sulfuric acid (2.0 eq.) at 0 °C.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in concentrated sulfuric acid.

-

Addition: Cool the pyrazole solution to 0 °C in an ice bath. Add the cold nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Work-up: Pour the reaction mixture carefully onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the pyrazole ring. N-halosuccinimides (NCS, NBS, NIS) are commonly used as mild and selective halogenating agents.

Table 2: Summary of Halogenation Reactions on this compound

| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile, RT | 1-Butyl-4-bromo-1H-pyrazole | 85-95% | [Adapted from protocols for 1-alkylpyrazoles][1] |

| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile, RT | 1-Butyl-4-chloro-1H-pyrazole | 80-90% | [Adapted from protocols for 1-alkylpyrazoles][1] |

Experimental Protocol: Synthesis of 1-Butyl-4-bromo-1H-pyrazole

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

-

Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often pure enough for subsequent steps, or it can be purified by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring. This is typically achieved using fuming sulfuric acid (oleum).

Table 3: Summary of Sulfonation Reaction on this compound

| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |

| Sulfonation | Fuming H₂SO₄ (Oleum), 80-100 °C | This compound-4-sulfonic acid | 60-75% | [Adapted from general pyrazole sulfonation protocols] |

Experimental Protocol: Synthesis of this compound-4-sulfonic acid

-

Reaction Setup: In a flask equipped with a stirrer and a calcium chloride drying tube, place fuming sulfuric acid (20% SO₃).

-

Addition: Carefully add this compound (1.0 eq.) to the oleum at room temperature with stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate upon cooling and dilution. If so, it can be collected by filtration. Alternatively, the product can be isolated as its salt by neutralization with a suitable base (e.g., NaOH, Ba(OH)₂).

-

Purification: The crude product can be recrystallized from water or an alcohol-water mixture.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the pyrazole ring. This reaction typically requires a Lewis acid catalyst. For electron-rich heterocycles like pyrazole, milder Lewis acids are preferred to avoid complexation with the nitrogen atoms and decomposition.

Table 4: Summary of Friedel-Crafts Acylation on this compound

| Reaction | Reagents and Conditions | Product | Typical Yield | Reference |

| Acetylation | Acetyl chloride, TiCl₄, Dichloromethane, 0 °C to RT | 1-(1-Butyl-1H-pyrazol-4-yl)ethanone | 50-65% | [Adapted from protocols for substituted pyrazoles] |

Experimental Protocol: Synthesis of 1-(1-Butyl-1H-pyrazol-4-yl)ethanone

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-